molecular formula C10H17N3O B12444610 2-amino-N-(1-cyanocycloheptyl)acetamide

2-amino-N-(1-cyanocycloheptyl)acetamide

Cat. No.: B12444610
M. Wt: 195.26 g/mol
InChI Key: VTVJYQJGWJXZIU-UHFFFAOYSA-N
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Description

2-amino-N-(1-cyanocycloheptyl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both amino and cyano groups in the molecule makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1-cyanocycloheptyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 1-cyanocycloheptylamine with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of cyanoacetamides often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. Solvent-free methods and the use of catalysts are also explored to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1-cyanocycloheptyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, such as pyrroles, imidazoles, and pyrazoles, which are of significant interest in medicinal chemistry .

Scientific Research Applications

2-amino-N-(1-cyanocycloheptyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-(1-cyanocycloheptyl)acetamide and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds with active site residues, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2-cyanocyclohexyl)acetamide
  • 2-amino-N-(3-cyanocyclopentyl)acetamide
  • 2-amino-N-(4-cyanocyclobutyl)acetamide

Uniqueness

2-amino-N-(1-cyanocycloheptyl)acetamide is unique due to its seven-membered cycloheptyl ring, which imparts different steric and electronic properties compared to its analogs with smaller ring sizes. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

2-amino-N-(1-cyanocycloheptyl)acetamide

InChI

InChI=1S/C10H17N3O/c11-7-9(14)13-10(8-12)5-3-1-2-4-6-10/h1-7,11H2,(H,13,14)

InChI Key

VTVJYQJGWJXZIU-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CN

Origin of Product

United States

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